molecular formula C12H10N2S B12995149 2-Mercapto-5,7-dimethylquinoline-3-carbonitrile

2-Mercapto-5,7-dimethylquinoline-3-carbonitrile

Cat. No.: B12995149
M. Wt: 214.29 g/mol
InChI Key: RIPWGURUVPZPLY-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-Mercapto-5,7-dimethylquinoline-3-carbonitrile typically involves the reaction of appropriate quinoline derivatives with thiol and cyano groups under controlled conditions. One common method includes the reaction of 5,7-dimethylquinoline-3-carbonitrile with hydrogen sulfide in the presence of a base . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for yield and purity.

Chemical Reactions Analysis

2-Mercapto-5,7-dimethylquinoline-3-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

2-Mercapto-5,7-dimethylquinoline-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Mercapto-5,7-dimethylquinoline-3-carbonitrile involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially affecting their function. The cyano group can interact with nucleophiles, leading to various biochemical reactions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-Mercapto-5,7-dimethylquinoline-3-carbonitrile can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H10N2S

Molecular Weight

214.29 g/mol

IUPAC Name

5,7-dimethyl-2-sulfanylidene-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C12H10N2S/c1-7-3-8(2)10-5-9(6-13)12(15)14-11(10)4-7/h3-5H,1-2H3,(H,14,15)

InChI Key

RIPWGURUVPZPLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C(=S)NC2=C1)C#N)C

Origin of Product

United States

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